molecular formula C8H11F3O2 B2511960 2-(Trifluoromethyl)cyclohexanecarboxylic acid CAS No. 384-20-3

2-(Trifluoromethyl)cyclohexanecarboxylic acid

Cat. No.: B2511960
CAS No.: 384-20-3
M. Wt: 196.169
InChI Key: RAGWFGSHOZGADV-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)cyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C8H11F3O2 and its molecular weight is 196.169. The purity is usually 95%.
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Scientific Research Applications

Coordination Chemistry and Material Science

2-(Trifluoromethyl)cyclohexanecarboxylic acid, as part of the broader family of cyclohexanepolycarboxylic acids, is explored for its coordination chemistry and potential applications in material science, particularly as magnetic materials. The structural diversity and conformations of these compounds, when combined with metal ions under hydrothermal conditions, highlight their significance in developing advanced materials (Lin & Tong, 2011).

Catalysis in Organic Synthesis

The compound’s relevance extends to catalysis, where trifluoromethyl groups play a critical role in organic synthesis processes, such as the alkylation of benzene with cyclic ethers in superacidic media. These reactions lead to the formation of phenyl-substituted compounds and bicyclic compounds through electrophilic ring closure, showcasing the utility of trifluoromethyl groups in enhancing reactivity and product diversity (Molnár et al., 2003).

Metal-Organic Frameworks (MOFs) and Catalysis

A copper(ii) metal-organic framework (MOF) incorporating a bifunctionalised terpyridine ligand demonstrates significant catalytic activity and selectivity towards the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid. This application in water/ionic liquid medium underlines the compound's potential in catalysis, particularly for sustainable and mild reaction conditions (Paul et al., 2016).

Polymerization and High-Tech Applications

Advancements in the (co)polymerization of alkyl 2-trifluoromethacrylates and 2-(trifluoromethyl)acrylic acid reveal their importance in creating materials for high-tech applications. The unique properties of these polymers, such as low toxicity, versatility, and suitability for various applications including lithography and polymer electrolyte membranes, highlight the value of this compound derivatives in polymer science (Patil & Améduri, 2013).

Synthesis of Trifluoromethylated Compounds

The synthesis of trifluoromethylcarbene and its application in cyclopropanation of olefins to yield trifluoromethylated cyclopropanes demonstrates another aspect of the compound's utility in organic synthesis. This efficient generation and application underline the strategic importance of trifluoromethyl groups in synthesizing compounds with enhanced properties (Duan et al., 2016).

Mechanism of Action

The mechanism of action of “2-(Trifluoromethyl)cyclohexanecarboxylic acid” depends on the specific chemical reaction in which it is involved. Unfortunately, the retrieved sources do not provide specific details about its mechanism of action .

Safety and Hazards

The safety and hazards associated with “2-(Trifluoromethyl)cyclohexanecarboxylic acid” are not specified in the retrieved sources .

Properties

IUPAC Name

2-(trifluoromethyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O2/c9-8(10,11)6-4-2-1-3-5(6)7(12)13/h5-6H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGWFGSHOZGADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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